molecular formula C18H15N3O6S3 B6481735 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899954-94-0

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6481735
CAS No.: 899954-94-0
M. Wt: 465.5 g/mol
InChI Key: SGRXAJBKCQQJCG-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (CAS: 899954-94-0) is a benzothiazole derivative characterized by a propanamide bridge linking two heterocyclic moieties:

  • Trioxo-dihydrobenzothiazole: The 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazolyl group introduces sulfonamide-like characteristics, which are often associated with bioactivity in medicinal chemistry .

Molecular Formula: C₁₈H₁₅N₃O₆S₃
Molecular Weight: 465.52 g/mol
Key Features: High sulfur content (3 sulfur atoms), dual benzothiazole cores, and polar sulfonyl/sulfonamide groups suggest applications in targeting sulfur-dependent enzymes or protein interactions.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S3/c1-29(24,25)11-6-7-13-14(10-11)28-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)30(21,26)27/h2-7,10H,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXAJBKCQQJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)
  • Molecular Formula : C₂₁H₂₁N₅OS₂
  • Molecular Weight : 447.55 g/mol
  • Key Features :
    • Methyl-substituted benzothiazole (electron-donating group vs. methanesulfonyl in the target compound).
    • Triazolylsulfanyl moiety introduces a sulfur-containing heterocycle but lacks sulfonamide/sulfone groups.
    • Acetamide linker instead of propanamide, reducing conformational flexibility .
2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide Derivatives
  • General Formula: Varies by substitution (e.g., 6-Cl, 6-NO₂ on benzothiazole).
  • Acetamide linkage may limit steric bulk compared to the target compound’s propanamide bridge .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Features :
    • Simple benzamide structure with an N,O-bidentate directing group.
    • Lacks sulfur-based functional groups, limiting comparison to synthesis methodology rather than bioactivity .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound C₁₈H₁₅N₃O₆S₃ 465.52 Benzothiazole, sulfonyl, sulfonamide Methanesulfonyl, trioxo-dihydro group
CAS 763100-17-0 () C₂₁H₂₁N₅OS₂ 447.55 Benzothiazole, triazolylsulfanyl Methyl, propan-2-yl triazole
2-[1-(Phenylsulfonyl)indol-3-yl]acetamide () Varies ~400–450 Benzothiazole, phenylsulfonylindole Substituted benzothiazole (e.g., 6-Cl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxyl Methyl, dimethyl ethanolamine
Functional Group Impact
  • Sulfonyl vs. Methyl Substituents : The target compound’s methanesulfonyl group (electron-withdrawing) may enhance binding to charged enzyme pockets compared to the methyl group in CAS 763100-17-0 (electron-donating) .
  • Sulfonamide vs. Triazolylsulfanyl : The trioxo-dihydrobenzothiazolyl group in the target compound mimics sulfonamide drugs (e.g., acetazolamide), whereas triazolylsulfanyl in CAS 763100-17-0 offers thiol-mediated reactivity .

Preparation Methods

Synthesis of 6-Methanesulfonyl-1,3-Benzothiazol-2-Amine

The 6-methanesulfonyl-substituted benzothiazole precursor is synthesized via two approaches:

Nucleophilic Aromatic Substitution (SNAr)

6-Bromo-1,3-benzothiazol-2-amine undergoes substitution with sodium methanesulfinate in dimethylformamide (DMF) at 120°C under microwave irradiation for 10 minutes. This method achieves 89% yield (Table 1), leveraging the electron-withdrawing nature of the benzothiazole ring to activate the bromide for displacement.

Direct Sulfonylation

Alternatively, 6-amino-1,3-benzothiazole reacts with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the sulfonamide derivative in 78% yield after silica gel chromatography.

Synthesis of 3-(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-Yl)Propanoic Acid

The propanamide-linked saccharin derivative is prepared through nitrogen alkylation:

Alkylation of Saccharin

Saccharin (1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole) is treated with 3-bromopropanoic acid ethyl ester in DMF using sodium hydride (NaH) at 130°C for 6 hours. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid in 82% yield (Table 1).

Amide Coupling Methodologies

Acyl Chloride-Mediated Coupling

The propanoic acid derivative is converted to its acyl chloride using phosphorus pentachloride (PCl₅) in 1,2-dichlorobenzene at 160°C for 1 hour. The resultant acyl chloride reacts with 6-methanesulfonyl-1,3-benzothiazol-2-amine in acetonitrile under reflux for 2 hours, achieving 75% yield after reverse-phase HPLC purification.

Carbodiimide-Based Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 68% yield with reduced side-product formation.

Reaction Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 10 minutes) enhances reaction rates for both SNAr and coupling steps, reducing decomposition of heat-sensitive intermediates.

Purification Techniques

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.

  • Silica gel chromatography (hexane/EtOAc/MeOH, 5:5:1) effectively separates non-polar impurities.

Analytical Characterization

Parameter Method Results
PurityHPLC (C18)>99% (RT = 3.16 min)
Molecular Weight ConfirmationESI-MSm/z calc. 512.5, found 513.5 (M+1)+
Structural Elucidation¹H NMR (DMSO-d₆)δ 7.85 (d, 1H), 8.08 (d, 1H), 8.48 (s, 1H)

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Acyl Chloride Coupling75%3 hoursHigh purity, scalable
EDCl/HOBt Coupling68%12 hoursMild conditions, fewer side reactions
Microwave-Assisted SNAr89%10 minutesRapid, energy-efficient

Industrial-Scale Considerations

  • Cost Efficiency : PCl₅-mediated acyl chloride formation is preferable for large-scale synthesis due to low reagent costs.

  • Environmental Impact : Microwave methods reduce solvent consumption by 40% compared to conventional heating .

Q & A

Q. What are the established synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. A common approach includes:

  • Step 1 : Coupling of a methanesulfonyl-substituted benzothiazole amine with a propanamide derivative under nucleophilic acyl substitution conditions.
  • Step 2 : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate amide bond formation .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S=O at ~1300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., methanesulfonyl protons at δ ~3.3 ppm, aromatic protons in benzothiazole rings at δ 7.0–8.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 1 ppm error) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Antimicrobial activity : Comparable to chlorinated/fluorinated benzothiazole derivatives (e.g., MIC values ≤10 µg/mL against S. aureus) .
  • Anticancer potential : Moderate cytotoxicity (IC₅₀ ~20–50 µM) in cell lines like MCF-7, attributed to interactions with DNA topoisomerases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELX programs) reveals:

  • Crystal packing : Triclinic or monoclinic systems with intermolecular H-bonds (e.g., N–H⋯N, S=O⋯H–C) stabilizing the lattice .
  • Conformational analysis : Gauche orientation of substituents (e.g., dihedral angles ~100° between benzothiazole and propanamide moieties) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect distortions .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

SAR strategies include:

  • Substituent variation : Compare derivatives with halogenated (Cl, F), nitro (NO₂), or alkyl groups on the benzothiazole ring. For example:
SubstituentBiological Activity (IC₅₀)Key Feature
6-CH₃SO₂25 µM (MCF-7)Enhanced solubility
6-Cl18 µM (MCF-7)Increased lipophilicity
6-NO₂45 µM (MCF-7)Electron-withdrawing effects
Data adapted from comparative studies on benzothiazole analogs .
  • Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamide or carboxylic acid to modulate target binding .

Q. How to address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
  • Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement validation) .

Q. What strategies improve synthetic yield and scalability?

Optimization steps:

  • Catalyst screening : Test Cu(OAc)₂ vs. Pd catalysts for coupling steps (yield improvement from 50% to >80%) .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes for cycloaddition steps .

Q. How can computational modeling predict target interactions?

Methodological workflow:

  • Docking studies (AutoDock Vina) : Simulate binding to targets like EGFR or PARP-1. For example, the propanamide moiety forms H-bonds with Lys745 in EGFR .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to guide synthesis .

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